![molecular formula C16H20N2O2 B5399874 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B5399874.png)
3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one, also known as DMCM, is a synthetic compound that belongs to the class of benzodiazepines. It is a potent and selective antagonist of the GABA(A) receptor, which is the most abundant inhibitory neurotransmitter receptor in the brain. DMCM has been widely used in scientific research to investigate the role of GABA(A) receptors in various physiological and pathological conditions.
Mechanism of Action
3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one acts as a competitive antagonist of the GABA(A) receptor, which means that it binds to the receptor and prevents the binding of GABA, the natural ligand of the receptor. This leads to a decrease in the inhibitory neurotransmission mediated by the GABA(A) receptor, resulting in an increase in neuronal excitability.
Biochemical and Physiological Effects:
3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one has been shown to have several biochemical and physiological effects, including anxiogenic, convulsant, and pro-convulsant effects. It has also been shown to increase the release of dopamine and acetylcholine in the brain, which may contribute to its anxiogenic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one in lab experiments is its potency and selectivity as a GABA(A) receptor antagonist. This makes it a valuable tool for investigating the function of this receptor in various physiological and pathological conditions. However, one of the limitations of using 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one is its potential toxicity, which may limit its use in some experiments.
Future Directions
There are several future directions for the use of 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one in scientific research. One area of interest is the role of GABA(A) receptors in the development and treatment of anxiety disorders, such as post-traumatic stress disorder (PTSD) and generalized anxiety disorder (GAD). Another area of interest is the potential use of 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one as a therapeutic agent for alcohol addiction, as it has been shown to reduce alcohol intake in animal models. Additionally, further research is needed to investigate the potential side effects and toxicity of 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one, as well as its potential as a diagnostic tool for GABA(A) receptor dysfunction in neurological disorders.
Synthesis Methods
3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one can be synthesized in several ways, but the most commonly used method is the reaction of 4-hydroxycoumarin with 4-methyl-1,4-diazepane-1-carboxaldehyde in the presence of a base catalyst. The product is then purified by column chromatography to obtain pure 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one.
Scientific Research Applications
3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one has been extensively used in scientific research to investigate the role of GABA(A) receptors in various physiological and pathological conditions such as anxiety, epilepsy, and alcohol addiction. It has been shown to be a potent and selective antagonist of the GABA(A) receptor, which makes it an important tool for studying the function of this receptor in the brain.
properties
IUPAC Name |
3-[(4-methyl-1,4-diazepan-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-17-7-4-8-18(10-9-17)11-13-12-20-15-6-3-2-5-14(15)16(13)19/h2-3,5-6,12H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUWJRMWLBSGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=COC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

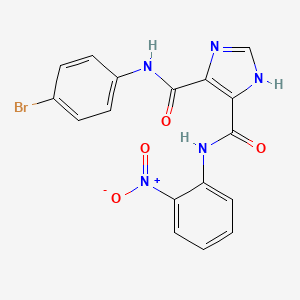
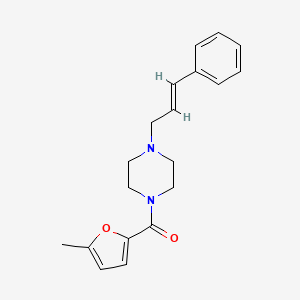
![3-[(3-pyridinylamino)carbonyl]-2-pyridinecarboxylic acid](/img/structure/B5399813.png)
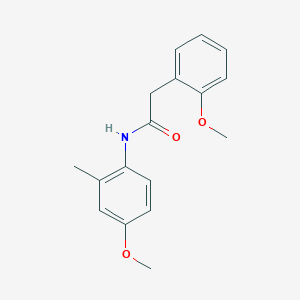

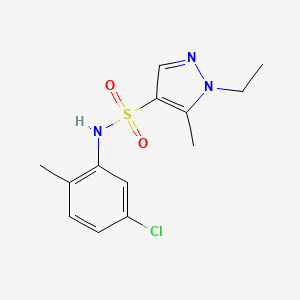
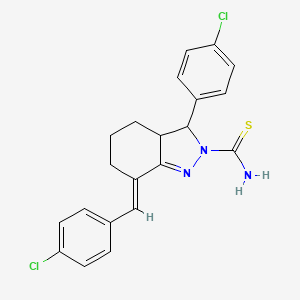
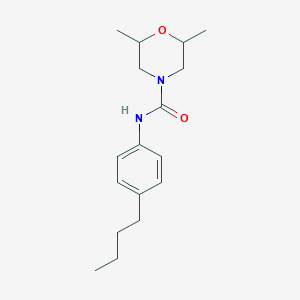
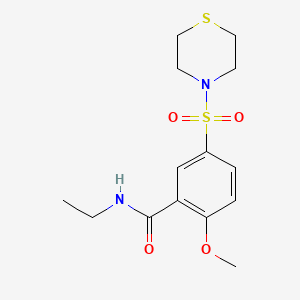
![(2S*,4S*,5R*)-5-(2-fluorophenyl)-4-{[(3-hydroxypropyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5399872.png)
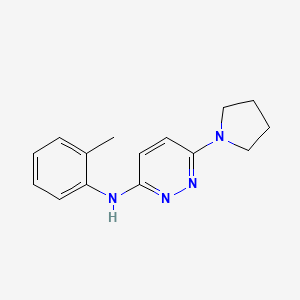
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(3-methylbenzoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5399894.png)
![2-(4-fluorophenyl)-4-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5399898.png)
![methyl 5-methyl-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5399902.png)